

Spectroscopic and Synthetic Profile of Methyl 3-Bromopropiolate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-bromopropiolate

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This technical guide provides an in-depth overview of the spectral characteristics and synthesis of **methyl 3-bromopropiolate**, a valuable reagent in organic synthesis. The document details experimental protocols for its preparation and summarizes its key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Synthesis of Methyl 3-Bromopropiolate

A well-established and reliable method for the preparation of **methyl 3-bromopropiolate** is through the bromination of methyl propiolate.^[1]

Experimental Protocol:

A solution of methyl propiolate (1.0 equivalent) in acetone is treated with a catalytic amount of silver nitrate (0.1 equivalents). To this stirred solution, N-bromosuccinimide (1.1 equivalents) is added in one portion. The reaction mixture is stirred at room temperature for approximately two hours. Following the reaction, the solid byproducts are removed by filtration. The solvent is then carefully removed under reduced pressure to yield the crude **methyl 3-bromopropiolate**. The final product can be purified by distillation.^[1]

Spectroscopic Data

The structural elucidation of **methyl 3-bromopropiolate** is supported by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **methyl 3-bromopropiolate** are characterized by the presence of a methyl ester group and a disubstituted alkyne.

Table 1: ¹H and ¹³C NMR Spectral Data for **Methyl 3-Bromopropiolate**

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	3.73	Singlet	-OCH ₃
¹³ C	152.8	Singlet	C=O (C-1)
72.4	Singlet	≡C-COOCH ₃ (C-2)	
52.9	Singlet	-OCH ₃	
52.8	Singlet	Br-C≡ (C-3)	

Experimental Protocol (General): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz for ¹H and 50 MHz for ¹³C, respectively. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.^[2]^[3]^[4]^[5]

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **methyl 3-bromopropiolate** is not readily available in the searched literature, its characteristic IR absorptions can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Frequencies for **Methyl 3-Bromopropiolate**

Functional Group	Bond Vibration	Expected Frequency Range (cm ⁻¹)	Intensity
Alkyne	C≡C stretch	2100 - 2260	Weak to Medium
Ester	C=O stretch	1735 - 1750	Strong
Ester	C-O stretch	1000 - 1300	Strong
Alkyl Halide	C-Br stretch	600 - 500	Medium to Strong

The presence of the carbon-carbon triple bond is indicated by a weak to medium absorption in the 2100-2260 cm⁻¹ region.^{[6][7]} The ester carbonyl (C=O) stretch is expected to give a strong absorption band in the range of 1735-1750 cm⁻¹.^{[8][9][10]} The C-O single bond stretch of the ester will also show a strong absorption between 1000 and 1300 cm⁻¹.^[10]

Experimental Protocol (General): An FT-IR spectrum can be obtained using a Fourier Transform Infrared spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum recorded in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.^{[11][12][13][14]}

Mass Spectrometry (MS)

The mass spectrum of **methyl 3-bromopropiolate** is expected to show a characteristic isotopic pattern for bromine-containing compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of **Methyl 3-Bromopropiolate**

m/z	Ion	Comments
162/164	[M] ⁺ •	Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine (79Br and 81Br are in an approximate 1:1 ratio).
131/133	[M - OCH ₃] ⁺	Loss of the methoxy group.
83	[M - Br] ⁺	Loss of a bromine atom.
59	[COOCH ₃] ⁺	Methylester fragment.

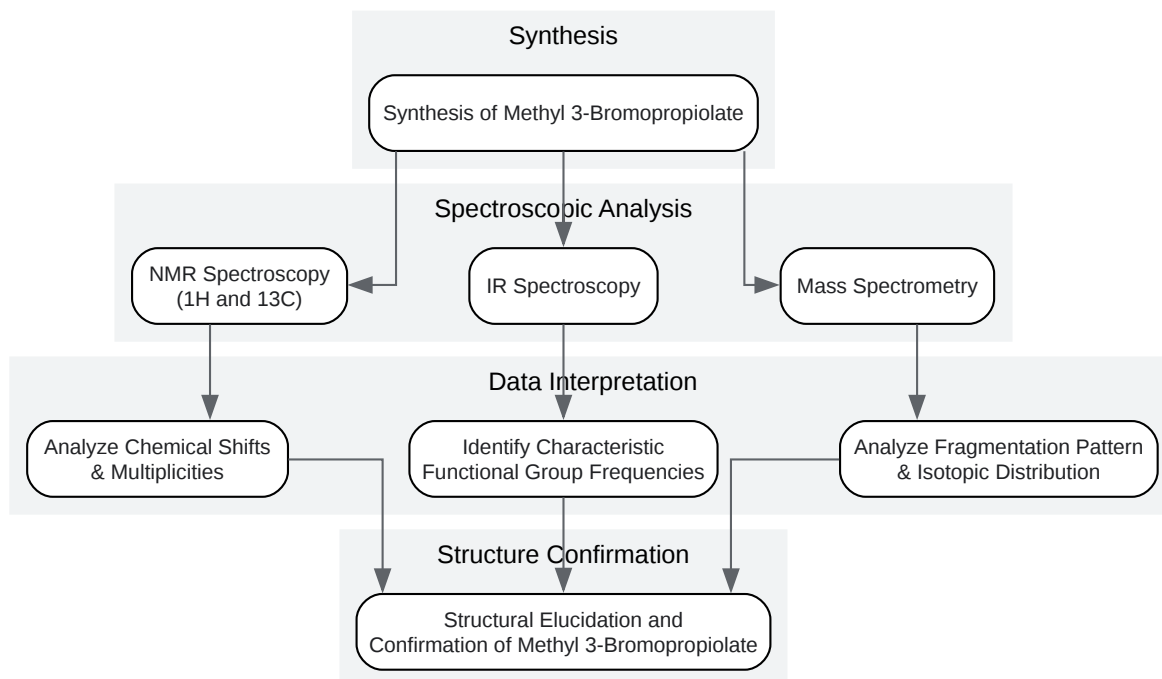
Due to the presence of one bromine atom, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.^[15] Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the bromine atom.^[16]

Experimental Protocol (General): Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.^{[17][18][19][20][21][22]}

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of **methyl 3-bromopropiolate**.

Workflow for Spectroscopic Analysis of Methyl 3-Bromopropiolate



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Caption: Logical workflow for the synthesis and spectral characterization of **methyl 3-bromopropiolate**.

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